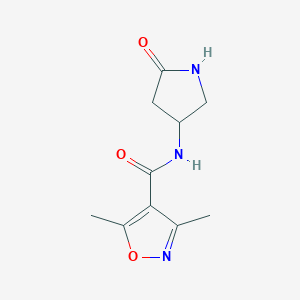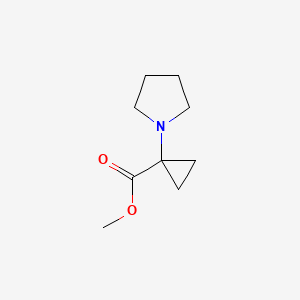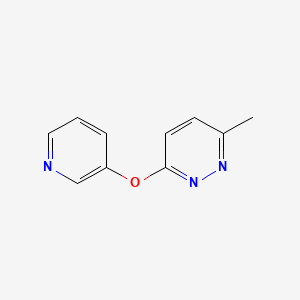![molecular formula C13H17NO3 B6432524 4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one CAS No. 96449-71-7](/img/structure/B6432524.png)
4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one, otherwise known as 4-HM-Pyrrolidin-2-one, is an organic compound with a wide range of potential applications in the fields of medicine, chemistry, and biotechnology. It is a cyclic amide that belongs to the pyrrolidone family of compounds and is composed of a hydroxymethyl group, a 3-methoxyphenylmethyl group, and a pyrrolidin-2-one ring. 4-HM-Pyrrolidin-2-one has been studied extensively in recent years due to its unique properties and potential applications in a variety of areas.
Wissenschaftliche Forschungsanwendungen
4-HM-Pyrrolidin-2-one has a wide range of potential applications in scientific research. It has been used as a building block to synthesize a variety of compounds, including drugs and other biologically active molecules. It has also been used in the synthesis of polymers, which can be used for a variety of applications. Additionally, 4-HM-Pyrrolidin-2-one has been studied for its potential applications in the fields of medicine, biotechnology, and pharmaceuticals.
Wirkmechanismus
Target of Action
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been found to interact with the gpr41 receptor .
Mode of Action
The related compound hmpa has been shown to activate the gpr41 receptor . This activation stimulates lipid metabolism pathways, which play a crucial role in obesity prevention and improvement of hepatic steatosis .
Biochemical Pathways
The related compound hmpa has been shown to stimulate lipid metabolism pathways via the activation of the gpr41 receptor .
Result of Action
The related compound hmpa has been shown to have beneficial effects such as anti-diabetic properties, anti-cancer activity, and cognitive function improvement .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-HM-Pyrrolidin-2-one in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a low melting point, making it easier to handle in a laboratory setting. The main limitation of using 4-HM-Pyrrolidin-2-one in lab experiments is that the mechanism of action is not yet fully understood. Additionally, the compound has not been extensively studied in humans, so its effects in humans are not yet known.
Zukünftige Richtungen
The potential future directions for 4-HM-Pyrrolidin-2-one include further research into its mechanism of action and its potential applications in medicine, biotechnology, and pharmaceuticals. Additionally, further research could be done to explore its potential use in the synthesis of drugs and other biologically active molecules. Additionally, further research could be done to explore its potential use as an antimicrobial and antifungal agent. Finally, further research could be done to explore its potential use in the synthesis of polymers.
Synthesemethoden
4-HM-Pyrrolidin-2-one can be synthesized in a variety of ways. One method is through the reaction of 4-hydroxy-3-methoxybenzaldehyde and 2-pyrrolidinone in the presence of a base. This reaction produces the desired product in yields of up to 70%. Another method is the reaction of 4-hydroxy-3-methoxybenzaldehyde and 2-pyrrolidinone in the presence of a catalytic amount of hydrochloric acid. This reaction produces the desired product in yields of up to 80%.
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-3-10(5-12)7-14-8-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSUYJRBWVYAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)
![benzyl[(3-methoxyphenyl)methyl]methylamine](/img/structure/B6432450.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6432458.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)
![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)

![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
![1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6432491.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)

![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)
![1-ethyl-2-[(1E)-3-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]prop-1-en-1-yl]quinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B6432534.png)
